MPr-SMCC, or Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is a bifunctional crosslinker widely used in bioconjugation processes. Its structure features a succinimidyl ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl groups, making it particularly useful for creating stable conjugates between proteins and other biomolecules. The compound is notable for its ability to facilitate the formation of thioether bonds, which are crucial in stabilizing protein interactions in various applications such as drug delivery and immunoassays .
MPr-SMCC exhibits significant biological activity due to its ability to facilitate protein-protein interactions and the formation of antibody-drug conjugates. By enabling the covalent attachment of drugs or labels to antibodies, it enhances the specificity and efficacy of therapeutic agents. Studies have shown that conjugates formed using MPr-SMCC maintain their biological activity, making them valuable tools in targeted therapy and diagnostic applications .
The synthesis of MPr-SMCC involves several steps:
These methods ensure that the resulting MPr-SMCC has high purity and reactivity suitable for bioconjugation applications .
MPr-SMCC is utilized in various applications:
Interaction studies involving MPr-SMCC focus on its ability to form stable complexes with proteins and other biomolecules. These studies typically assess:
Such studies are essential for optimizing the use of MPr-SMCC in therapeutic and diagnostic applications .
Several compounds share structural similarities with MPr-SMCC, each offering unique properties for specific applications:
Compound Name | Structure | Key Features |
---|---|---|
Sulfo-MPCC | Contains a sulfonate group | Increased solubility in aqueous solutions; useful for labeling proteins in high-salt environments |
N-succinimidyl 6-(4-N-maleimidomethyl)cyclohexylcarboxamidohexanoate | Longer spacer arm | Provides flexibility in conjugation; useful for larger biomolecules |
N-succinimidyl 3-(2-pyridyldithio)propionate | Contains a disulfide bond | Useful for reversible conjugation strategies; allows for controlled release |
Each of these compounds has specific advantages depending on the desired application, such as solubility, reactivity, or stability under different conditions. MPr-SMCC's unique combination of reactivity towards both amines and sulfhydryls makes it particularly versatile for complex bioconjugation tasks .
The molecular architecture of MPr-SMCC is rooted in the strategic combination of two distinct reactive groups: an NHS ester and a maleimide. This heterobifunctionality allows sequential conjugation of amine- and thiol-containing biomolecules, minimizing undesired side reactions. The NHS ester reacts selectively with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 7–9), forming stable amide bonds. Conversely, the maleimide group targets cysteine thiols at near-neutral pH (6.5–7.5), forming irreversible thioether linkages.
A key innovation in SMCC-derived crosslinkers is the incorporation of a cyclohexane ring within the spacer arm. This structural feature enhances maleimide stability by reducing hydrolysis rates, enabling lyophilization and long-term storage of maleimide-activated intermediates. Comparative studies highlight that SMCC’s maleimide hydrolyzes 40% slower than linear analogs, a critical advantage for multi-step conjugations.
Table 1: Comparative Properties of SMCC and Related Crosslinkers
Crosslinker | Reactive Groups | Spacer Length | Hydrolysis Half-Life (Maleimide, pH 7.5) |
---|---|---|---|
SMCC | NHS ester, maleimide | 8.3 Å | 48 hours |
BMPH | Maleimide, hydrazide | 8.1 Å | 24 hours |
Maleimide-PEG23-NHS | NHS ester, maleimide | ~23 PEG units | 72 hours |
The synthesis of MPr-SMCC involves reacting SMCC with 3-mercaptopropionic acid in anhydrous dichloromethane, catalyzed by triethylamine. This nucleophilic thiol-maleimide coupling proceeds at room temperature, achieving 95% yield after column chromatography purification. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure, with characteristic shifts at δ 12.33 ppm (carboxylic proton) and a molecular ion peak at m/z 441.1591 ([M+H]⁺).
The conjugation process leverages orthogonal reactivity: the NHS ester’s rapid amine coupling precedes maleimide-thiol bond formation. NHS esters undergo nucleophilic attack by deprotonated amines, releasing N-hydroxysuccinimide and forming an amide bond (Figure 1A). Kinetic studies reveal that NHS ester hydrolysis competes with amine conjugation, with a second-order rate constant of $$ k_{\text{amine}} = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ at pH 7.5.
Maleimide-thiol reactions follow a Michael addition mechanism, where the thiolate anion attacks the electron-deficient maleimide double bond (Figure 1B). The reaction’s pH dependency arises from thiol deprotonation (pKa ~8.5), necessitating suboptimal pH conditions (6.5–7.5) to balance reaction rate and specificity. Above pH 7.5, maleimides undergo hydrolysis to maleamic acid, reducing thiol conjugation efficiency by 70%.
Figure 1: Reaction Pathways in MPr-SMCC Conjugation
(A) NHS ester aminolysis:
$$
\text{R-NHS} + \text{H}_2\text{N-R'} \rightarrow \text{R-NH-R'} + \text{NHS}
$$
(B) Maleimide thiol coupling:
$$
\text{Maleimide} + \text{HS-R''} \rightarrow \text{Thioether-R''}
$$
The spacer arm in MPr-SMCC, measuring 8.3 Å, balances steric accessibility and molecular flexibility. Shorter spacers (<8 Å) restrict conjugate orientation, while longer spacers (>12 Å) increase hydrophilicity but risk nonspecific interactions. SMCC’s cyclohexane-based spacer provides rigidity, maintaining a consistent distance between conjugated molecules—critical for Förster resonance energy transfer (FRET) applications.
Comparative analyses with polyethylene glycol (PEG)-based crosslinkers (e.g., Maleimide-PEG23-NHS) demonstrate trade-offs: PEG spacers enhance solubility but introduce conformational variability. For instance, PEGylated crosslinkers exhibit a 30% higher solubility in aqueous buffers but reduce conjugation efficiency in hydrophobic protein domains.
Table 2: Impact of Spacer Length on Conjugation Efficiency
Spacer Type | Length | Conjugation Yield (%) | Solubility (mg/mL) |
---|---|---|---|
Cyclohexane (SMCC) | 8.3 Å | 92 | 15 |
PEG23 | ~23 units | 85 | 45 |
Linear alkyl | 6.2 Å | 78 | 10 |
In antibody-drug conjugate (ADC) synthesis, MPr-SMCC’s spacer minimizes aggregation by preventing hydrophobic collapse—a common issue with longer alkyl chains. For example, conjugating SMCC-linked cytotoxins to trastuzumab achieves a drug-to-antibody ratio (DAR) of 3.8 with 90% monomeric yield, compared to DAR 2.5 for PEG-based linkers.